4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4,4-dimethylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9-6(5-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHSYQMPLINOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC(C1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803560-90-8 | |
| Record name | 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method via Oxidation and Reduction of 4-Picoline-2-carboxylic Acid Ethyl Ester
A patented method describes the preparation of a closely related compound, 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, which can be adapted for 4,4-dimethyl derivatives by analogy. The process involves:
Step 1: Catalytic Oxidation
- Starting material: 4-picoline-2-carboxylic acid ethyl ester.
- Catalyst: Phospho-molybdic acid.
- Oxidant: Hydrogen peroxide (H₂O₂).
- Solvent: Purified water.
- Conditions: Temperature range 0–80°C, reaction time 4–8 hours.
- Outcome: Formation of 4-picoline-2-carboxylic acid ethyl ester oxynitride intermediate.
Step 2: Extraction and Purification
- Extraction with dichloromethane.
- Concentration and recrystallization using petrol ether/ethyl acetate.
- Yield of oxynitride intermediate: ~92%.
Step 3: Reduction to Piperidine Derivative
- Solvent: Methanol.
- Reducing agent: Anhydrous formic acid amine.
- Catalyst: 10% palladium on charcoal.
- Conditions: 0–50°C, reaction time 1–20 hours under normal pressure.
- Workup: Filtration, concentration, aqueous extraction, pH adjustment with concentrated hydrochloric acid to pH 1.
- Final purification by recrystallization from ethanol/ethyl acetate.
- Yield: Approximately 79%.
This method emphasizes the importance of the molar ratios and reaction conditions for high yield and purity. The weight/volume ratio of the oxynitride intermediate to methanol is controlled between 1:5 to 1:30 to optimize the reduction step.
Method via Etherification and Hydrolysis of N-Carbethoxy-4-piperidone
Another advanced method focuses on the preparation of 4-piperidone hydrochloride hydrate, a key intermediate structurally related to 4,4-dimethylpiperidine derivatives, through:
Step 1: Etherification
- Reactants: N-Carbethoxy-4-piperidone and trimethyl orthoformate.
- Catalyst: p-Toluene sulfonic acid (PTSA).
- Solvent: Methanol.
- Conditions: Initial stirring at 30°C, gradual heating to 64°C, maintained for 60 minutes.
- Outcome: Formation of N-Carbethoxy-4,4-dimethoxypiperidine.
- Yield: Up to 82.9% with purity ~99%.
Step 2: Hydrolysis
- Hydrolysis of N-Carbethoxy-4,4-dimethoxypiperidine using a base at a controlled temperature and time to yield 4,4-dimethoxypiperidine.
Step 3: Acidification
- Reaction of 4,4-dimethoxypiperidine with hydrochloric acid (HCl) solution (15–40%, typically 30%).
- Molar ratio of 4,4-dimethoxypiperidine to HCl: 1:1 to 1:10, optimally 1:3.6.
- Temperature profile: Initial 25°C for 15 minutes, then raised to 62–75°C for 60 minutes to 4 hours.
- Workup: Vacuum distillation to remove excess HCl, addition of isopropyl alcohol, cooling, filtration, and drying.
- Yield: Approximately 86.4% with purity 98.1%.
-
- The amount of PTSA catalyst critically affects yield; optimal amount is 7.5 g per 500 g N-Carbethoxy-4-piperidone.
- Both increase and decrease of PTSA beyond this optimum reduce yields significantly (down to 54–70%).
- HCl concentration and quantity also influence the final yield.
This method is noted for its use of inexpensive, non-hazardous reagents and environmentally friendly conditions, making it industrially attractive.
Comparative Data Table of Preparation Methods
| Parameter | Method 1: Oxidation/Reduction (4-Picoline Route) | Method 2: Etherification/Hydrolysis (N-Carbethoxy Route) |
|---|---|---|
| Starting Material | 4-Picoline-2-carboxylic acid ethyl ester | N-Carbethoxy-4-piperidone |
| Key Catalysts | Phospho-molybdic acid, Pd/C | p-Toluene sulfonic acid (PTSA) |
| Key Reagents | H₂O₂, anhydrous formic acid amine, HCl | Trimethyl orthoformate, base, HCl |
| Solvents | Water, methanol, dichloromethane, ethyl acetate | Methanol, isopropyl alcohol |
| Reaction Temperatures | 0–80°C (oxidation), 0–50°C (reduction) | 25–64°C (etherification), 10–75°C (acidification) |
| Reaction Times | 4–8 h (oxidation), 1–20 h (reduction) | 60 min (etherification), 4 h (acidification) |
| Yield (%) | ~79% (final product) | ~86.4% (final product) |
| Purity (%) | Not explicitly stated, high due to recrystallization | ~98.1% (assay) |
| Environmental Aspects | Use of hydrogen peroxide; moderate safety profile | Non-hazardous reagents; eco-friendly process |
| Industrial Viability | Moderate complexity, multi-step | Economical, simple, scalable |
Research Findings and Notes
The oxidation of 4-picoline derivatives with phospho-molybdic acid and hydrogen peroxide is efficient, yielding high-purity intermediates suitable for further reduction to piperidine derivatives.
The reduction step using palladium on charcoal and formic acid amine is critical for obtaining the piperidine ring with high yield and purity.
The etherification-hydrolysis-acidification sequence for N-Carbethoxy-4-piperidone derivatives offers a streamlined and environmentally benign route to 4-piperidone hydrochloride hydrate, a compound closely related to 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride.
Catalyst loading and acid concentration are key parameters that influence yield and purity significantly; optimization studies show that deviations from optimal catalyst amounts reduce product yield.
Both methods involve careful control of reaction temperature and pH to maximize product formation and minimize impurities.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the C-2 carboxylic acid group or the piperidine ring. Common oxidizing agents include:
Example : Oxidation with KMnO₄ under mild acidic conditions yields the keto-carboxylic acid derivative, retaining the dimethyl substituents while introducing a ketone functionality .
Reduction Reactions
The carboxylic acid group can be reduced to alcohol or amine derivatives:
| Reagent | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | 4,4-Dimethylpiperidine-2-methanol | 78% | |
| BH₃·THF | 0°C to RT | 4,4-Dimethylpiperidine-2-carboxamide (after amidation) | 65% |
Case Study : Reduction with LiAlH₄ in tetrahydrofuran produced the corresponding alcohol, which was further functionalized to synthesize ALDH1A1 inhibitors for cancer therapy .
Substitution Reactions
The carboxylic acid group participates in nucleophilic acyl substitution:
Example : Reaction with propionyl chloride in dichloromethane yielded esters used in synthesizing belaperidone analogs .
Cyclization and Ring Expansion
The compound serves as a precursor for spirocyclic and fused-ring systems:
Research Highlight : Photochemical [2+2] cycloaddition under UV light produced bicyclic piperidinones with retained stereochemistry, critical for neuroactive compound synthesis .
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt exhibits distinct reactivity in basic vs acidic media:
| Condition | Reaction | Outcome | Reference |
|---|---|---|---|
| pH > 8 | Deprotonation of piperidine N | Enhanced nucleophilicity for alkylation | |
| pH < 3 | Carboxylic acid protonation | Esterification with alcohols |
Application : Alkylation at the piperidine nitrogen under basic conditions generated quaternary ammonium salts used in METTL3 inhibitors for oncology .
Comparative Reactivity with Analogues
A comparison with related piperidine derivatives reveals steric effects from the 4,4-dimethyl groups:
| Compound | Reaction Rate (vs reference) | Major Factor | Reference |
|---|---|---|---|
| 4,4-Dimethylpiperidine-2-carboxylic acid | 0.7× | Steric hindrance at C-4 | |
| Piperidine-2-carboxylic acid | 1.0× (reference) | Unhindered ring conformation |
Scientific Research Applications
Medicinal Chemistry
4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride plays a crucial role in the development of pharmaceutical agents. It serves as a building block for synthesizing various bioactive compounds, particularly those targeting specific enzymes and receptors.
- Case Study : Research has shown that derivatives of this compound exhibit inhibitory activity against certain enzymes like Aldose Reductase, which is implicated in diabetic complications. The synthesis of these derivatives often utilizes 4,4-Dimethylpiperidine-2-carboxylic acid as a precursor .
Organic Synthesis
This compound is utilized in organic synthesis reactions, particularly in the formation of piperidine derivatives. Its structure allows for various modifications that can lead to the creation of complex molecules.
- Synthesis Example : In one study, this compound was used to synthesize quinoline-based ALDH1A1 inhibitors. These inhibitors have potential therapeutic applications in cancer treatment .
Agrochemicals
The compound has been explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for creating effective agricultural chemicals.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Aldose Reductase inhibitors |
| Organic Synthesis | Synthesis of complex organic molecules | Quinoline-based ALDH1A1 inhibitors |
| Agrochemicals | Development of herbicides and pesticides | Potential use in crop protection |
Mechanism of Action
The mechanism of action of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Observations:
- 1-Phenylpiperidine-4-carboxylic acid hydrochloride exhibits the highest structural similarity (0.98) to the target compound, differing only in the substitution of the 4,4-dimethyl groups with a phenyl group at the 1-position . This phenyl group likely enhances lipophilicity, impacting solubility and receptor binding.
- (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid hydrochloride shares a comparable backbone but features methyl groups at the 2- and 6-positions instead of 4,4-dimethyl. This stereospecific arrangement may influence conformational stability and biological activity .
- Ritalinic Acid Hydrochloride diverges significantly, incorporating a phenyl-acetic acid moiety, which broadens its application in central nervous system therapeutics (e.g., methylphenidate analogs) .
Physicochemical and Regulatory Comparisons
Table 2: Physicochemical and Regulatory Data

Key Observations:
- 4-(Diphenylmethoxy)piperidine Hydrochloride (MW: 303.83) has a well-documented SDS but lacks critical safety parameters like combustion limits and acute toxicity thresholds, highlighting regulatory challenges for piperidine derivatives .
- The target compound’s discontinuation in some markets contrasts with analogs like Ritalinic Acid Hydrochloride, which remain pharmacologically relevant .
Research and Application Insights
- Synthetic Utility: Piperidine hydrochlorides are frequently employed as intermediates in drug synthesis.
- Biological Relevance : Structural analogs like 1-phenylpiperidine-4-carboxylic acid hydrochloride are explored in neurotransmitter modulation due to their affinity for amine receptors .
- Industrial Limitations : The discontinuation of this compound underscores supply chain vulnerabilities for niche piperidine derivatives, urging reliance on alternatives like 1-phenyl or 2,6-dimethyl variants.
Biological Activity
4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. Its structure features a piperidine ring with two methyl groups and a carboxylic acid group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H18ClN O2
- Molecular Weight : 195.70 g/mol
- Structure : The compound consists of a piperidine ring substituted at the 4-position with two methyl groups and at the 2-position with a carboxylic acid group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. Inhibition of these enzymes may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
3. Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies. It has been suggested that piperidine derivatives can exhibit activity against a range of pathogens, although specific studies focusing on this compound are still required to confirm these effects .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives against neurotropic alphaviruses. The findings indicated that compounds similar to this compound could inhibit viral replication and provide protection against encephalitis caused by these viruses .
Case Study 2: Synthesis and Biological Evaluation
In a comprehensive evaluation of piperidine derivatives, researchers synthesized various analogs, including those related to this compound. These compounds were tested for their ability to inhibit AChE and showed promising results that warrant further investigation into their therapeutic potential .
Research Findings Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
